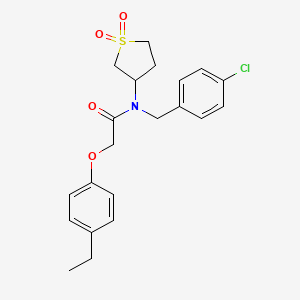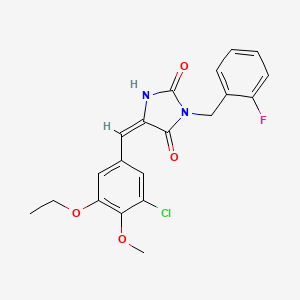![molecular formula C27H26N2O2 B11591343 (4-Benzylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone](/img/structure/B11591343.png)
(4-Benzylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a benzyl group, a quinoline moiety, and a furan ring, making it a multifaceted molecule with diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the furan ring and the piperidine moiety. The benzyl group is then added to the piperidine ring. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions and minimize waste, making the process more efficient and environmentally friendly. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility.
Scientific Research Applications
(4-Benzylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (4-Benzylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound valuable for studying and manipulating biological systems.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone: shares similarities with other quinoline and piperidine derivatives, such as quinine and piperine.
Fluorine compounds: These compounds exhibit unique reactivity due to the presence of fluorine atoms, which can influence the compound’s chemical and biological properties.
Ethyl acetoacetate: Known for its keto-enol tautomerism, this compound is used in various organic synthesis reactions.
Uniqueness
What sets This compound apart is its combination of structural elements, which confer unique reactivity and potential applications. The presence of the benzyl, piperidine, quinoline, and furan moieties in a single molecule allows for diverse chemical interactions and makes it a versatile tool in scientific research.
Properties
Molecular Formula |
C27H26N2O2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C27H26N2O2/c1-19-11-12-26(31-19)25-18-23(22-9-5-6-10-24(22)28-25)27(30)29-15-13-21(14-16-29)17-20-7-3-2-4-8-20/h2-12,18,21H,13-17H2,1H3 |
InChI Key |
KDTMQSQBHXGJFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[(3-nitrophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)](/img/structure/B11591260.png)
![ethyl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11591265.png)
![1-(2-methylbutyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B11591266.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B11591271.png)

![(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11591279.png)
![8-(furan-2-yl)-N-(oxolan-2-ylmethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11591280.png)
![2-(3,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11591309.png)
![N-(3-bromophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B11591319.png)
![(5E)-3-(3-chlorophenyl)-5-[2-fluoro-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11591324.png)
![11-phenyl-8-[4-(propan-2-yl)phenyl]-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11591331.png)

![methyl 6-methyl-4-{3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11591338.png)
![11-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11591351.png)
